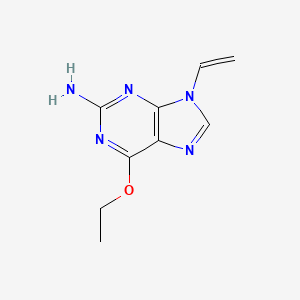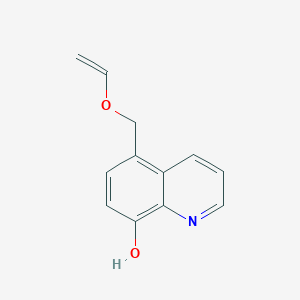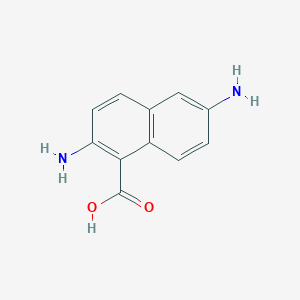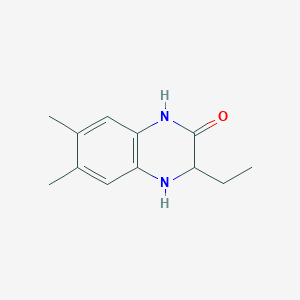
(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and their potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol typically involves the cycloaddition of nitrile oxides with alkynes or alkenes. One common method is the 1,3-dipolar cycloaddition reaction, where nitrile oxides react with alkynes to form isoxazoles . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
In industrial settings, the production of isoxazoles, including this compound, may involve microwave-assisted synthesis to reduce reaction times and improve yields . This method is advantageous due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The isoxazole ring can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
(5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
類似化合物との比較
Similar Compounds
Similar compounds to (5-Methyl-3-(o-tolyl)isoxazol-4-yl)methanol include other isoxazole derivatives such as:
Uniqueness
What sets this compound apart from other isoxazole derivatives is its specific substitution pattern, which can influence its chemical reactivity and biological activity . The presence of the o-tolyl group may enhance its interactions with certain biological targets, making it a compound of interest in medicinal chemistry .
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
[5-methyl-3-(2-methylphenyl)-1,2-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H13NO2/c1-8-5-3-4-6-10(8)12-11(7-14)9(2)15-13-12/h3-6,14H,7H2,1-2H3 |
InChIキー |
WTHDAJDWHQSHIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NOC(=C2CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)



![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)





